2-(Methylthio)phenylboronic acid

Organic Synthesis Boronic Acid Preparation Grignard Reaction

Ortho-substituted Suzuki-Miyaura couplings face steric and electronic unpredictability. This ortho-methylthio arylboronic acid offers a distinct donor profile and sulfur coordination potential unavailable in ortho-methoxy or ortho-chloro analogs. - **Key Utility**: Enables atropisomeric biaryl & patented pharmaceutical intermediate synthesis. - **Differentiation**: -SCH₃ group allows post-coupling oxidation to sulfoxide/sulfone; lower mp (77-83°C) improves automated dispensing. - **Risk Note**: Methylthio is oxidation-sensitive; store under inert atmosphere.

Molecular Formula C7H9BO2S
Molecular Weight 168.03 g/mol
CAS No. 168618-42-6
Cat. No. B061120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylthio)phenylboronic acid
CAS168618-42-6
Molecular FormulaC7H9BO2S
Molecular Weight168.03 g/mol
Structural Identifiers
SMILESB(C1=CC=CC=C1SC)(O)O
InChIInChI=1S/C7H9BO2S/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5,9-10H,1H3
InChIKeyQXBWTYBCNFKURT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Methylthio)phenylboronic acid – Ortho-Substituted Boronic Acid


2-(Methylthio)phenylboronic acid (CAS 168618-42-6) is an ortho-substituted arylboronic acid featuring an electron-donating methylthio (-SCH₃) group on the phenyl ring. With a molecular formula C₇H₉BO₂S and a molecular weight of 168.02 g/mol, this compound exists as a white to light yellow crystalline powder with a melting point of 77–83 °C and a predicted pKa of 8.50 ± 0.58 . It serves as a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the construction of biaryl architectures, and its unique sulfur-containing ortho-substituent imparts distinct electronic and steric properties that differentiate it from other common ortho-substituted phenylboronic acids [1].

Reagent type
Ortho-substituted arylboronic acid for Suzuki–Miyaura cross-coupling
Electronic profile
Methylthio group provides moderate electron donation and distinct steric environment
Handling note
Oxidation-sensitive; requires inert atmosphere and cold storage (2–8 °C)

Why Generic Substitution Fails for 2-(Methylthio)phenylboronic acid


In Suzuki-Miyaura cross-coupling, ortho-substituted phenylboronic acids exhibit markedly different reactivity, selectivity, and stability profiles compared to their unsubstituted or para/meta-substituted counterparts. The ortho-methylthio group in 2-(methylthio)phenylboronic acid is electron-donating via resonance, which can accelerate transmetalation and enhance reaction yields relative to electron-neutral phenylboronic acid. However, this same substituent introduces significant steric hindrance that can impede coupling with bulky aryl halides [1]. Critically, the methylthio group is susceptible to oxidation under standard Suzuki conditions, forming sulfoxide or sulfone byproducts that are not observed with ortho-methyl or ortho-methoxy analogs, necessitating specific handling and storage precautions that generic procurement strategies overlook [2]. Furthermore, the sulfur atom may coordinate to palladium catalysts, altering the catalytic cycle in ways not predicted by simpler boronic acid analogs, thereby affecting both reaction kinetics and product selectivity [1].

Oxidative degradation to sulfoxide/sulfone may occur, unlike ortho-methyl or ortho-methoxy analogs.
Sulfur coordination to palladium can alter catalytic cycle and product selectivity compared to oxygen or chlorine substituents.
Reactivity and atropselectivity differ from unsubstituted or para/meta-substituted phenylboronic acids; direct replacement may shift outcome.

2-(Methylthio)phenylboronic acid Differentiation Evidence


Grignard Boronation Yield vs. Unsubstituted Phenylboronic Acid

2-(Methylthio)phenylboronic acid is prepared via lithiation of 2-bromothioanisole followed by reaction with triisopropyl borate and acidic hydrolysis. The isolated yield of this specific ortho-methylthio derivative is 85% under optimized conditions, whereas unsubstituted phenylboronic acid prepared by analogous Grignard/lithiation methods typically yields in the range of 70–80% under comparable laboratory-scale conditions . The presence of the ortho-methylthio group does not significantly impede the metallation step relative to unsubstituted phenyl bromide, and the final boronic acid is obtained in higher purity with fewer byproducts.

Grignard Boronation Yield
Class-level
85% isolated vs ~70–80% typical (unsubstituted)
Higher reported yield may reduce procurement cost at scale.
Class-level inference; verify under target conditions.
Organic Synthesis Boronic Acid Preparation Grignard Reaction

Suzuki Coupling Selectivity: Ortho-Methylthio vs. Ortho-Methoxy

In a comparative study of ortho-substituted phenylboronic acids in Suzuki-Miyaura coupling with 3,4,5-tribromo-2,6-dimethylpyridine, ortho-methoxyphenylboronic acid exhibited an additional metal O-chelation effect in the transition state that was 'apparently not present in the ortho-chloro analogues' [1]. While 2-(methylthio)phenylboronic acid was not directly compared in the same dataset, the sulfur atom in the methylthio group is capable of d-orbital participation and may coordinate to palladium in a manner distinct from both oxygen and chlorine, potentially altering regioselectivity and atropisomer distribution. The study explicitly notes that 'opposite selectivity using a differently ortho-substituted phenylboronic acid was observed' [1], underscoring that ortho-substituent identity is a critical determinant of coupling outcome.

Coupling Selectivity
Class-level inference
S-coordination potential vs O-chelation observed for ortho-OMe
Ortho-substituent identity dictates regio- and atropselectivity patterns.
Class inference; confirm in target coupling system.
Suzuki-Miyaura Coupling Atropisomerism Regioselectivity

Oxidative Stability: Methylthio to Sulfoxide Conversion

2-(Methylthio)phenylboronic acid is explicitly documented to be 'sensitive to oxidizing agents,' with the methylthio unit on the phenyl ring readily converting to the corresponding sulfoxide derivative upon exposure to oxidants, leading to product degradation . This contrasts with ortho-methylphenylboronic acid, which lacks oxidizable sulfur, and ortho-methoxyphenylboronic acid, which is less prone to oxidation under ambient conditions. The compound requires storage under inert atmosphere at 2–8 °C to maintain purity, a requirement not uniformly applied to all arylboronic acids .

Oxidative Stability
Supporting evidence
Methylthio → sulfoxide under oxidants; requires inert storage
Storage at 2–8 °C under inert atmosphere is needed to maintain purity.
Oxidation risk not shared by ortho-methyl/methoxy analogs.
Chemical Stability Oxidation Sensitivity Storage Conditions

pKa and Electronic Effects: Ortho-Methylthio vs. Ortho-Methoxy

The predicted pKa of 2-(methylthio)phenylboronic acid is 8.50 ± 0.58 . For comparison, phenylboronic acid has a measured pKa of approximately 8.8, while ortho-methoxyphenylboronic acid is expected to have a slightly lower pKa due to stronger electron donation. The methylthio group (-SCH₃) is a moderate electron donor via resonance but weaker than methoxy (-OCH₃); this subtle difference in electronic character influences the boronic acid's Lewis acidity and transmetalation kinetics in Suzuki coupling. No direct head-to-head pKa comparison is available, but the predicted value places this compound in a distinct electronic niche relative to other ortho-substituted boronic acids.

Acidity (pKa)
Supporting evidence
Predicted pKa 8.50 vs 8.8 (unsubstituted phenylboronic acid)
Moderately lower pKa can influence transmetalation kinetics and pH optimum.
Predicted value; experimental verification recommended.
Physicochemical Properties pKa Electronic Effects

Validated Use in Pharmaceutical Intermediate Synthesis

2-(Methylthio)phenylboronic acid is explicitly employed as a coupling partner in a patented synthetic route to obtain final compounds. The patent describes the use of 2-methylthiophenylboronic acid (compound 2a) in a Suzuki-Miyaura coupling with Pd(PPh₃)₄ and K₂CO₃ in THF:H₂O under reflux to construct a biaryl intermediate [1]. This demonstrates that the compound is not merely a generic building block but has been specifically selected and validated in the context of pharmaceutical intermediate synthesis, differentiating it from unsubstituted phenylboronic acid which may lack the required electronic or steric properties for the target molecule.

Synthetic Validation
Supporting evidence
Specifically used in patented Suzuki route with Pd(PPh₃)₄, K₂CO₃, THF/H₂O reflux
Reported application as coupling partner for a biaryl pharmaceutical intermediate.
Patent-specified building block; route replication may require exact identity.
Pharmaceutical Intermediates Patent Chemistry Biaryl Synthesis

Melting Point and Physical Form vs. Ortho-Methoxy Analog

2-(Methylthio)phenylboronic acid exhibits a melting point of 77–83 °C and exists as a crystalline powder . In contrast, ortho-methoxyphenylboronic acid has a significantly higher melting point of 106–111 °C . This 30 °C difference in melting point reflects distinct intermolecular interactions and crystal packing, which can affect handling, storage stability, and suitability for automated solid-dispensing systems in high-throughput experimentation. Additionally, 2-(methylthio)phenylboronic acid is known to contain varying amounts of anhydride, a property that may impact its reactivity and must be considered when weighing the reagent for stoichiometric reactions .

Melting Point
Direct head-to-head
77–83 °C vs 106–111 °C (ortho-methoxy analog)
Lower melting point may facilitate automated solid dispensing and handling.
Literature values; anhydride content may vary and affect stoichiometry.
Physical Properties Melting Point Formulation

Application Scenarios for 2-(Methylthio)phenylboronic acid


Atropisomeric Biaryl Ligands & Chiral Catalysts

The distinct electronic and steric profile of the ortho-methylthio group makes 2-(methylthio)phenylboronic acid a preferred coupling partner for the construction of atropisomeric arylpyridine scaffolds. In regio- and atropselective Suzuki-Miyaura couplings, the sulfur atom may participate in coordination interactions with palladium that differ from oxygen or chlorine, enabling unique selectivity patterns [1]. Research groups developing chiral ligands or axially chiral biaryl catalysts should prioritize this compound over ortho-methoxy or ortho-chloro analogs when sulfur coordination is desired or when the target molecule explicitly requires a methylthio substituent.

Pharmaceutical Intermediate Synthesis (Patent Routes)

2-(Methylthio)phenylboronic acid is a validated building block in patented synthetic routes to pharmaceutically relevant compounds. Its use in Suzuki-Miyaura coupling with Pd(PPh₃)₄ under reflux conditions has been demonstrated in the synthesis of advanced intermediates [2]. For medicinal chemistry groups and process chemists replicating or optimizing these routes, procurement of the exact boronic acid specified in the patent literature is mandatory; substitution with phenylboronic acid or other analogs would not yield the correct intermediate and could derail the entire synthetic sequence.

Sulfur-Containing Biaryls for Materials Science

The methylthio group is a valuable handle for subsequent functionalization, including oxidation to sulfoxide or sulfone for modulating electronic properties. 2-(Methylthio)phenylboronic acid enables the one-step introduction of a sulfur-containing aryl moiety into π-conjugated systems relevant to organic electronics, OLED materials, and sensors [3]. The oxidative sensitivity of the methylthio group, while a storage consideration, can be exploited synthetically for post-coupling oxidation to access sulfoxide- or sulfone-functionalized biaryls that cannot be prepared directly from other ortho-substituted boronic acids.

High-Throughput & Automated Synthesis Platforms

The lower melting point (77–83 °C) of 2-(methylthio)phenylboronic acid compared to ortho-methoxyphenylboronic acid (106–111 °C) may confer advantages in automated solid-dispensing systems . Powders with lower melting points often exhibit better flowability and reduced clumping, facilitating accurate and reproducible dispensing in high-throughput reaction screening. Procurement teams supporting automated synthesis workflows should evaluate this compound as a more amenable alternative to higher-melting ortho-substituted boronic acids when the target library requires sulfur-containing aryl groups.

Application
Selection Property
Validation Focus
Atropisomeric biaryl ligands & chiral catalysts
Ortho-methylthio coordination profile and steric environment
Atropselectivity and regioselectivity in Pd-catalyzed coupling
Pharmaceutical intermediate synthesis (patent routes)
Identity match with patent-specified boronic acid
Route fidelity and intermediate structural confirmation
Sulfur-containing biaryls for materials science
Methylthio as a synthetic handle for post-coupling oxidation
Conversion to sulfoxide/sulfone while retaining biaryl scaffold
High-throughput & automated synthesis platforms
Lower melting point and powder flow characteristics
Dispensing reproducibility and minimal clumping in solid-dispensing systems

Technical Documentation Hub

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